molecular formula C14H13NO B1204856 5,8-Dimethyl-9h-carbazol-3-ol CAS No. 69902-43-8

5,8-Dimethyl-9h-carbazol-3-ol

Cat. No.: B1204856
CAS No.: 69902-43-8
M. Wt: 211.26 g/mol
InChI Key: UERYKPVBQQUNJO-UHFFFAOYSA-N
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Description

5,8-Dimethyl-9H-carbazol-3-ol is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and materials science. The presence of hydroxyl and methyl groups in its structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethyl-9H-carbazol-3-ol can be achieved through a hydroxydeboronation reaction. This method involves the use of N-protected carbazol-3-yl-boronic acid derivatives, which are hydroxydeboronated under mild conditions using hydrogen peroxide . This approach allows for the efficient production of 3-hydroxycarbazoles, which serve as precursors for various analogs.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of cost-effective starting materials and scalable reaction protocols would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dimethyl-9H-carbazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The aromatic ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the available positions on the carbazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of dihydrocarbazoles.

    Substitution: Formation of halogenated carbazole derivatives.

Mechanism of Action

The mechanism of action of 5,8-Dimethyl-9H-carbazol-3-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 3,6-Dimethyl-9H-carbazole
  • 2,7-Dimethyl-9H-carbazole
  • 9H-carbazol-3-ol

Comparison: 5,8-Dimethyl-9H-carbazol-3-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, while 3,6-Dimethyl-9H-carbazole and 2,7-Dimethyl-9H-carbazole share similar structural frameworks, their electronic properties and reactivity differ due to the variation in substituent positions .

Properties

IUPAC Name

5,8-dimethyl-9H-carbazol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-8-3-4-9(2)14-13(8)11-7-10(16)5-6-12(11)15-14/h3-7,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERYKPVBQQUNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=CC(=C3)O)NC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220188
Record name 6-Hydroxy-1,4-dimethylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69902-43-8
Record name 6-Hydroxy-1,4-dimethylcarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069902438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-1,4-dimethylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 30 g of 6-methoxy-1,4-dimethyl-carbazole in 300 g of absolutely anhydrous (water-free) pyridine hydrochloride was heated with gentle reflux on 180°-190° C. for 5 hours.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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